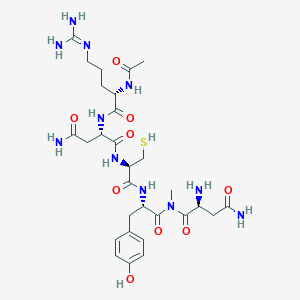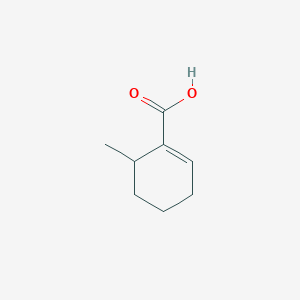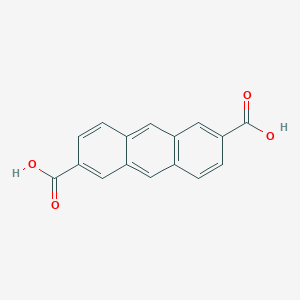
Anthracene-2,6-dicarboxylic acid
Vue d'ensemble
Description
Anthracene-2,6-dicarboxylic acid is a compound with the molecular formula C16H10O4 and a molecular weight of 266.25 . It is a yellow solid and has a larger conjugating π-system that enables the development of fluorescent materials . It also exhibits interesting magnetic and luminescent properties .
Molecular Structure Analysis
The InChI code for Anthracene-2,6-dicarboxylic acid is1S/C16H10O4/c17-15(18)11-3-1-9-5-14-8-12(16(19)20)4-2-10(14)6-13(9)7-11/h1-8H,(H,17,18)(H,19,20) . This indicates the presence of an anthracene core with carboxylic acid groups at the 2 and 6 positions. Chemical Reactions Analysis
Anthracene-2,6-dicarboxylic acid can undergo a [4+4] photodimerization reaction when irradiated in an aqueous basic solution . This reaction results in the formation of two diastereomeric products .Physical And Chemical Properties Analysis
Anthracene-2,6-dicarboxylic acid is a yellow solid . It has a molecular weight of 266.25 . Unfortunately, other physical and chemical properties such as melting point, boiling point, and density are not available in the retrieved information.Applications De Recherche Scientifique
Photophysical Properties
Anthracene-dicarboxylic acids, including Anthracene-2,6-dicarboxylic acid (2,6-ADCA), demonstrate distinct photophysical properties in various solvents. These properties are significantly altered by the addition of carboxylic acid functional groups to the anthracene ring. Research indicates differences in the excited-state properties of 2,6-ADCA in basic, acidic, and neutral solutions. These properties are crucial in applications like photodynamic therapy and optical materials (Rowe et al., 2017).
Polymer Chemistry
Anthracene-2,6-dicarboxylic acid has been used in the synthesis of functional copolymers. These copolymers, modified through Diels–Alder reactions, can have diverse applications, ranging from hydrophobic to hydrophilic materials. This modification is particularly valuable in materials science for creating polymers with specific properties (Vargas et al., 2002).
Photomechanical Materials
Research on fluorinated derivatives of 9-anthracene carboxylic acid, which includes 2,6-difluoro-9-anthracene carboxylic acid, demonstrates varied photomechanical properties. These derivatives are useful in creating materials that exhibit a reversible photomechanical response, applicable in fields like smart materials and nanotechnology (Zhu et al., 2014).
Fluorescence Sensing
Anthracene derivatives, including Anthracene-2,6-dicarboxylic acid, are investigated for their potential in fluorescence sensing. They can be used for the selective detection of various substances, such as picric acid, in both aqueous and nonaqueous media. This application is significant in environmental monitoring and security (Santra et al., 2016).
Organic Electronics
Anthracene-2,6-dicarboxylic acid derivatives have been utilized in the development of organic electronic devices. For example, thin-film field-effect transistors using 2,6-diphenyl anthracene, a related compound, indicate the potential of these materials in advanced electronic applications (Liu et al., 2015).
Coordination Chemistry
This compound plays a role in the formation of coordination polymers, demonstrating unique properties like photoluminescence and specific topological networks. These properties are essential in developing new materials with potential applications in catalysis, gas storage, and luminescence (Liu et al., 2008).
Safety And Hazards
When handling Anthracene-2,6-dicarboxylic acid, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended . Ensure adequate ventilation and remove all sources of ignition .
Propriétés
IUPAC Name |
anthracene-2,6-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10O4/c17-15(18)11-3-1-9-5-14-8-12(16(19)20)4-2-10(14)6-13(9)7-11/h1-8H,(H,17,18)(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAAYMWLCUICVSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=CC3=C(C=C21)C=C(C=C3)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30576884 | |
| Record name | Anthracene-2,6-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30576884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Anthracene-2,6-dicarboxylic acid | |
CAS RN |
138308-89-1 | |
| Record name | Anthracene-2,6-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30576884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



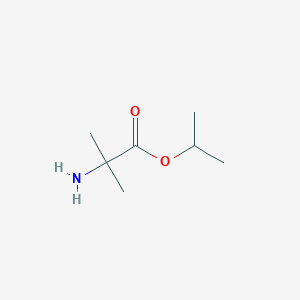


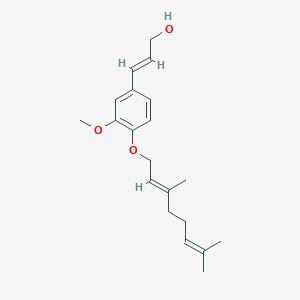



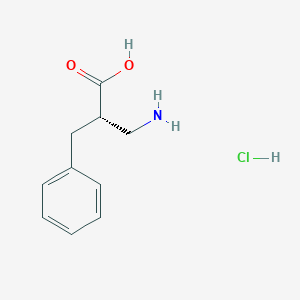
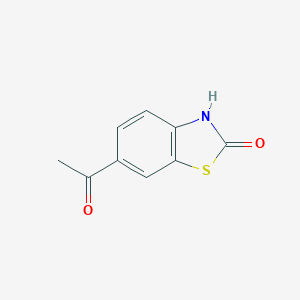
![4-(4-phenylbutoxy)-N-[3-(2H-tetrazol-5-yl)-2,3-dihydro-1,4-benzodioxin-5-yl]benzamide](/img/structure/B164810.png)

